1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid involves several steps. One common method includes the reaction of 1,3-dimethyl-2,4-imidazolidinedione with 2-oxo-2-piperazin-1-ylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as ADAMTS 4 and 5, which are involved in the degradation of cartilage. This inhibition helps in the treatment of inflammatory diseases like osteoarthritis .
Comparison with Similar Compounds
Similar Compounds
5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione: Similar in structure but with different substituents.
1,3-dimethyl-2,4-imidazolidinedione: Lacks the piperazinyl group, leading to different chemical properties.
Uniqueness
1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,3-dimethyl-5-(2-oxo-2-piperazin-1-ylethyl)imidazolidine-2,4-dione;formic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3.CH2O2/c1-13-8(10(17)14(2)11(13)18)7-9(16)15-5-3-12-4-6-15;2-1-3/h8,12H,3-7H2,1-2H3;1H,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGYUTFUFUTRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCNCC2.C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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